![molecular formula C20H18N4O3S B2577510 methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1206997-23-0](/img/structure/B2577510.png)
methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a complex compound with potential pharmaceutical applications. Similar compounds have been known to target enzymes involved in purine biochemical reactions .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been known to act as antimetabolites in purine biochemical reactions .
Result of Action
Biological Activity
Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a pyrazolo[3,4-d]pyridazine moiety, and a thioether linkage. Its molecular formula can be represented as C18H20N4O3S.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazolo[3,4-d]pyridazinone derivative | MCF-7 | 0.01 | Aurora-A kinase inhibition |
Pyrazole amide derivatives | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
Novel pyrazole derivatives | NCI-H460 | 0.03 | Apoptosis induction |
These studies demonstrate that modifications in the pyrazole structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and proliferation .
2. Antimicrobial Activity
Compounds containing the pyrazole ring system have been reported to possess antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
3. Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been explored extensively. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of pyrazolo[3,4-d]pyridazinone derivatives, compounds were synthesized and screened against multiple cancer cell lines including MCF-7 and NCI-H460. The results demonstrated that certain derivatives exhibited low IC50 values, indicating potent anticancer activity .
Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of related pyrazole compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial efficacy .
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is characterized by its unique molecular structure, which includes a furan ring and a pyrazolo[3,4-d]pyridazine moiety. The presence of these heterocycles contributes to its biological activity, particularly in the inhibition of specific enzymes and receptors involved in various diseases.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit cyclooxygenase (COX) enzymes effectively. These compounds can reduce inflammation associated with conditions such as arthritis and cardiovascular diseases .
Anticancer Potential
The pyrazolo[3,4-d]pyridazine scaffold is known for its ability to act as an epidermal growth factor receptor inhibitor (EGFRI). Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting EGFR pathways . Such mechanisms are crucial for developing targeted therapies against various cancers.
Antimicrobial Activity
Preliminary investigations suggest that similar compounds exhibit antimicrobial properties. The presence of the thioether group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
Case Study 1: Anti-inflammatory Effects
A study published in ACS Omega reported on a series of pyrazole derivatives that demonstrated potent COX-II inhibition. The compound PYZ43 was identified as particularly effective, showcasing a protective effect comparable to established anti-inflammatory drugs . This highlights the potential of this compound) as a lead compound for developing new anti-inflammatory agents.
Case Study 2: Anticancer Mechanisms
Research focusing on new derivatives of pyrazolo[3,4-d]pyrimidine revealed their ability to inhibit EGFR effectively. One derivative demonstrated an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating strong pro-apoptotic activity . This case underscores the therapeutic promise of this compound) in oncology.
Data Table: Summary of Biological Activities
Activity | Compound | Effectiveness |
---|---|---|
Anti-inflammatory | PYZ43 | 66.67% protection |
Anticancer | EGFR inhibitors (various derivatives) | High anti-proliferative activity |
Antimicrobial | Pyrazole derivatives | Effective against multiple strains |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The pyridazine core’s halogenated derivatives (e.g., brominated at C-3 or C-6) enable palladium-catalyzed cross-coupling. For example:
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Reagents : PdCl₂(dppf) (10 mol%), arylboronic acid (2.0 equiv.), Na₂CO₃ (5.0 equiv.)
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Conditions : Dioxane/H₂O (4:1), 110°C, 24 h
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Product : Biaryl-substituted derivatives (e.g., para-tolyl or 3-methoxyphenyl groups)
Ester Hydrolysis and Functionalization
The methyl ester on the furan ring undergoes hydrolysis, enabling further derivatization:
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Reagents : LiOH (2.0 equiv.) or HCl (3N)
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Conditions : THF/H₂O (3:1), reflux, 6 h
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Product : Carboxylic acid intermediate, which reacts with amines (HATU/DIPEA) to form amides ( )
Thioether Oxidation
The thioether (-S-) linker is susceptible to oxidation:
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Reagents : mCPBA (1.2 equiv.)
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Conditions : CH₂Cl₂, 0°C → RT, 2 h
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Product : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, modulating electronic properties ( )
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient positions on the pyridazine ring (e.g., activated by nitro groups) react with nucleophiles:
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Reagents : Piperidine (2.0 equiv.), K₂CO₃
-
Conditions : DMF, 80°C, 12 h
Cycloaddition Reactions
The pyridazine core participates in [4+2] cycloadditions with dienophiles:
-
Reagents : Maleic anhydride, toluene
-
Conditions : Reflux, 8 h
-
Product : Bridged bicyclic adducts (analogous to pyrimidine cycloadditions in )
Mechanistic Insights
-
Cross-Coupling : The Pd⁰/Pd²⁺ cycle facilitates aryl-aryl bond formation, with electron-rich boronic acids enhancing reactivity ( ).
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Thioether Reactivity : Oxidation to sulfone increases electrophilicity, enabling nucleophilic attacks at adjacent carbons ( ).
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Ester Hydrolysis : Base-mediated saponification proceeds via tetrahedral intermediate stabilization ( ).
Structural Confirmation
Single-crystal X-ray diffraction (analogous to ) confirms regioselectivity in cross-coupling, with dihedral angles between aromatic systems (e.g., 48.9° between pyridazine and p-tolyl groups).
Properties
IUPAC Name |
methyl 5-[[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-4-6-14(7-5-12)24-18-16(10-21-24)13(2)22-23-19(18)28-11-15-8-9-17(27-15)20(25)26-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJDJTWKKVSQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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